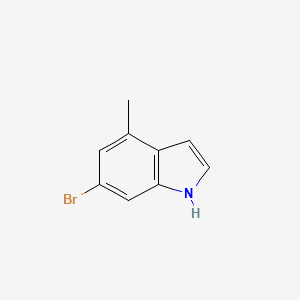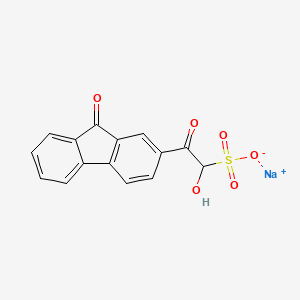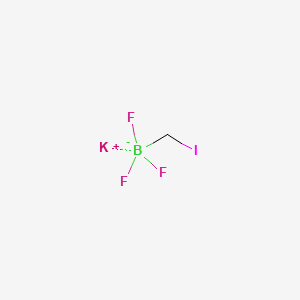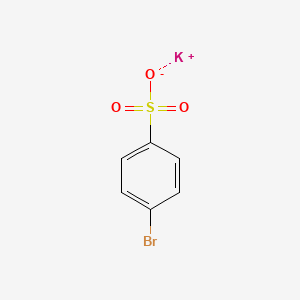
6-Bromo-4-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-methyl-1H-indole is an indole derivative that is used as a starting material in the synthesis of various indole derivatives . It undergoes palladium-catalyzed reactions with 2-(4-fluorophenyl)ethylpiperazine to afford the carbonylation products .
Synthesis Analysis
Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body . The synthesis of indole derivatives involves various methods, and the investigation of novel methods of synthesis has attracted the attention of the chemical community .Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . The total synthesis of (±)-trans-trikentrin A started from acetophenone and after three steps gave 1-bromo-4-ethyl-2-nitrobenzene in good yields. The latter was reacted with CH2CHMgBr in THF to afford the bromo-indole via a Bartoli indole synthesis .Physical And Chemical Properties Analysis
6-Bromo-4-methyl-1H-indole is an essential starter in 6-substituted indole chemistry .Aplicaciones Científicas De Investigación
Anti-inflammatory and Analgesic Applications
Some indole derivatives have shown anti-inflammatory and analgesic activities. “6-Bromo-4-methyl-1H-indole” may serve as a precursor or scaffold in the development of new compounds targeting these pharmacological activities .
Plant Hormone Synthesis
Indole-3-acetic acid is a plant hormone derived from tryptophan degradation in higher plants. As an indole derivative, “6-Bromo-4-methyl-1H-indole” could be involved in the synthesis or modulation of plant hormones, influencing plant growth and development .
Signalling Molecule in Microbial Communication
Indoles play a role as signalling molecules between bacteria and in the human gut. “6-Bromo-4-methyl-1H-indole” might be researched for its potential signalling properties and applications in microbiology .
Flavour and Fragrance Industry
Due to its structural similarity to other indoles, “6-Bromo-4-methyl-1H-indole” could be explored for its value in flavor and fragrance applications, such as in food industry or perfumery .
Cycloaddition Reactions
Indoles are pivotal in various cycloaddition processes to create bioactive compounds. “6-Bromo-4-methyl-1H-indole” might be utilized in cycloaddition reactions to synthesize a wide array of new potentially bioactive molecules .
Safety And Hazards
Direcciones Futuras
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance .
Propiedades
IUPAC Name |
6-bromo-4-methyl-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPFDGDDONIZCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=CN2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646467 |
Source


|
| Record name | 6-Bromo-4-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-methyl-1H-indole | |
CAS RN |
885520-51-4 |
Source


|
| Record name | 6-Bromo-4-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B1343615.png)





